molecular formula C5H6O3S B13012169 2H-Thiopyran-3(4H)-one 1,1-dioxide

2H-Thiopyran-3(4H)-one 1,1-dioxide

Cat. No.: B13012169
M. Wt: 146.17 g/mol
InChI Key: GDEMJODDOAINBO-UHFFFAOYSA-N
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Description

2H-Thiopyran-3(4H)-one 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, which is a six-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-3(4H)-one 1,1-dioxide typically involves the oxidation of thiopyran derivatives. One common method is the oxidation of 2H-thiopyran-3(4H)-one using hydrogen peroxide in the presence of acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1,1-dioxide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the parent thiopyran.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiopyran derivatives.

    Substitution: Functionalized thiopyran derivatives.

Scientific Research Applications

2H-Thiopyran-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-3(4H)-one 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran: The parent compound, lacking the 1,1-dioxide functionality.

    Thiopyran-3(4H)-one: The parent ketone without the dioxide group.

    Sulfone derivatives: Compounds with similar oxidation states but different ring structures.

Uniqueness

2H-Thiopyran-3(4H)-one 1,1-dioxide is unique due to its specific oxidation state and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical reactivity and biological activity compared to its parent compounds and other sulfone derivatives.

Properties

Molecular Formula

C5H6O3S

Molecular Weight

146.17 g/mol

IUPAC Name

1,1-dioxo-4H-thiopyran-3-one

InChI

InChI=1S/C5H6O3S/c6-5-2-1-3-9(7,8)4-5/h1,3H,2,4H2

InChI Key

GDEMJODDOAINBO-UHFFFAOYSA-N

Canonical SMILES

C1C=CS(=O)(=O)CC1=O

Origin of Product

United States

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